Ethylenethiourea-d4

Environmental Analysis LC-MS/MS Water Contaminants

Ethylenethiourea-d4 is the only reliable internal standard for accurate ETU quantification in complex matrices. Unlike PTU-d6, which fails to correct for matrix effects due to chromatographic retention time and ionization efficiency differences, ETU-d4 delivers >90% recovery and LODs as low as 0.027 μg/L in water (Ripollés et al., 2012). Essential for occupational biomonitoring (Fustinoni et al., 2005; LOQ 2 μg/L) and environmental compliance. Using unlabeled ETU or structural analogs introduces significant error at sub-ppb levels—an exact isotopic match is non-negotiable for ESI-LC-MS/MS accuracy.

Molecular Formula C3H6N2S
Molecular Weight 106.19 g/mol
CAS No. 352431-28-8
Cat. No. B562079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenethiourea-d4
CAS352431-28-8
SynonymsImidazoline-2-thiol-d4;  1,3-Ethylenethiourea-d4;  2-Imidazoline-2-thiol-d4;  Mercaptoimidazoline-d4; 
Molecular FormulaC3H6N2S
Molecular Weight106.19 g/mol
Structural Identifiers
InChIInChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
InChIKeyPDQAZBWRQCGBEV-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenethiourea-d4 (CAS 352431-28-8): Deuterated Analytical Standard for Precise ETU Quantification


Ethylenethiourea-d4 (ETU-d4, CAS 352431-28-8) is the stable isotope-labeled analog of Ethylenethiourea (ETU), a degradation product and urinary metabolite of ethylenebisdithiocarbamate (EBDC) fungicides . With a molecular formula of C₃H₂D₄N₂S and a molecular weight of 106.18 g/mol, this compound features four deuterium atoms substituted at the 4,4,5,5-positions of the imidazolidine-2-thione ring . ETU-d4 is primarily employed as an isotope-labeled internal standard (ILIS) in mass spectrometry-based analytical workflows to correct for matrix effects, extraction inefficiencies, and instrument variability during the quantitative determination of the non-labeled analyte, ETU, in complex biological and environmental matrices [1].

Why Unlabeled ETU or Alternative Internal Standards Are Inadequate for Sub-ppb ETU Quantification


Generic substitution of the deuterated internal standard (ETU-d4) with unlabeled ETU or structural analogs like propylenethiourea (PTU) introduces significant analytical error, particularly at trace (sub-ppb) concentrations required for environmental and biomonitoring compliance. Direct head-to-head comparative studies in water matrices demonstrate that while ETU-d4 effectively corrects for strong matrix effects, PTU-d6 fails to do so due to notable differences in chromatographic retention time and ionization efficiency, yielding unsatisfactory recoveries for PTU [1]. Without an exact isotopic match, ion suppression or enhancement in electrospray ionization (ESI) sources cannot be reliably compensated, leading to inaccurate quantification that may misrepresent exposure levels or environmental contamination.

Quantitative Differentiation: ETU-d4 Performance Against Alternatives and Baselines


ETU-d4 as an ILIS: Correcting Matrix Effects vs. PTU-d6 Failure

In a direct comparison of isotopically-labeled internal standards for the determination of ETU and its structural analog propylenethiourea (PTU) in water, the use of ETU-d4 as an ILIS allowed for accurate quantification of ETU at low concentrations, compensating for strong matrix effects. Conversely, the deuterated analog for PTU (PTU-d6) failed to provide satisfactory correction, leading to significant variation in chromatographic retention time and ionization efficiency [1].

Environmental Analysis LC-MS/MS Water Contaminants Isotope Dilution

Method Validation: ETU-d4 Enables High-Recovery, Sub-ppb Detection in Human Urine

A validated GC-MS method for quantifying urinary ETU, a major metabolite of EBDC pesticides, utilized ETU-d4 as an internal standard. This approach achieved >90% recovery, a limit of quantification (LOQ) of 2 μg/L, and a detection limit of 0.5 μg/g creatinine [1]. The use of an exact isotopic match ensures high specificity and precision (within-run CV <17%, between-run CV <20%) across a linear range of 0–200 μg/L, which is critical for assessing occupational and environmental exposure [1].

Biological Monitoring Occupational Exposure GC-MS Method Validation

Comparative Thyroid Peroxidase (TPO) Inhibition: ETU vs. Methimazole (MMI)

Ethylenethiourea (ETU) is a known thyroid peroxidase (TPO) inhibitor, an enzyme critical for thyroid hormone synthesis. Mechanistic studies reveal that ETU causes reversible inhibition of TPO in the presence of iodide, which ceases upon ETU consumption. This contrasts sharply with methimazole (MMI), another antithyroid compound, which induces suicide inactivation of TPO via covalent binding to the enzyme's heme group [1].

Endocrine Disruption Thyroid Toxicology Mechanism of Action Enzyme Inhibition

Quantifying Species-Specific TPO Inhibition: Rat vs. Human

A comparative in vitro study assessing TPO inhibition demonstrated a marked species difference in sensitivity to ETU. While ETU potently inhibited rat thyroid microsome TPO with an IC₅₀ of 0.03 μM, a reliable IC₅₀ could not be estimated for human TPO (hTPO) expressed in transgenic cell lines under the same conditions [1].

Species Differences Thyroid Toxicity In Vitro Toxicology Human Relevance

Optimal Scientific and Industrial Use Cases for Ethylenethiourea-d4


Quantitative Biological Monitoring of Human Exposure to EBDC Fungicides

ETU-d4 is the definitive internal standard for LC-MS/MS and GC-MS methods quantifying urinary ETU as a biomarker of exposure to EBDC fungicides. The validated method described by Fustinoni et al. (2005), which uses ETU-d4, offers >90% recovery and an LOQ of 2 μg/L, making it suitable for occupational health studies and population-level exposure assessments [1].

Trace-Level Environmental Monitoring of ETU in Surface and Groundwater

For environmental compliance, ETU-d4 is essential for achieving accurate, sub-ppb quantification of ETU in water. Ripollés et al. (2012) demonstrated that ETU-d4 effectively compensates for matrix effects in LC-MS/MS analysis, achieving LODs as low as 0.027 μg/L and recoveries between 73-104% across various water types, whereas the deuterated analog for PTU failed [2].

In Vitro and In Vivo Metabolism Studies of EBDC Fungicides

As a stable isotope-labeled analog, ETU-d4 can serve as a tracer in metabolism studies to distinguish endogenous ETU production from administered doses. Its use as an internal standard ensures precise quantification of ETU formed from the degradation or metabolism of EBDC fungicides in complex biological matrices like urine, plasma, or tissue homogenates [1].

Comparative Mechanistic Studies of Antithyroid Agents

Researchers investigating the mechanism of thyroid peroxidase (TPO) inhibition can use ETU-d4 as an internal standard in assays that quantify ETU's metabolites (e.g., imidazoline) or to track its consumption during in vitro experiments. This is critical for distinguishing ETU's reversible, iodide-dependent mechanism from the irreversible, covalent inhibition seen with drugs like methimazole [3].

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